4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 4th position of the phenyl ring, and a methyl group at the 5th position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted phenylamine reacts with the brominated indole core.
Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the methoxy-substituted phenylamine and the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The imino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in chloroform.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one is unique due to its specific substitution pattern on the indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H13BrN2O2 |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-3-(4-methoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-3-8-12-13(14(9)17)15(16(20)19-12)18-10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
ZYQFWYWHNJCNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.